5-tert-butyl-2-methyl-benzenesulfonyl chloride safety and handling
5-tert-butyl-2-methyl-benzenesulfonyl chloride safety and handling
Safe Handling, Reactivity Profile, and Synthetic Application [1]
CAS: 55502-53-9 Formula: C₁₁H₁₅ClO₂S Molecular Weight: 246.75 g/mol [1]
Executive Technical Summary
5-tert-butyl-2-methyl-benzenesulfonyl chloride is a specialized electrophilic building block used primarily in the synthesis of sulfonamides and sulfonate esters for medicinal chemistry.[1] Unlike generic benzenesulfonyl chlorides, this derivative possesses specific structural features—an ortho-methyl group and a lipophilic meta-tert-butyl group—that significantly alter its reactivity profile and handling requirements.[1]
This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the specific kinetic and safety implications of these substituents. The ortho-methyl group introduces steric strain that retards nucleophilic attack, often requiring modified reaction conditions, while the tert-butyl moiety increases lipophilicity, heightening the risk of dermal permeation prior to hydrolysis.[1]
Chemical Profile & Reactivity Analysis
Structural Implications on Reactivity
The reactivity of this compound is defined by the interplay between the electrophilic sulfur center and its substituents.[1]
| Feature | Structural Position | Mechanistic Impact |
| Sulfonyl Chloride ( | C1 | Highly electrophilic; prone to attack by amines, alcohols, and water.[1] |
| Methyl Group ( | C2 (Ortho) | Steric Hindrance: Blocks the trajectory of incoming nucleophiles, often requiring longer reaction times or stronger catalysts compared to non-substituted analogs.[1] |
| tert-Butyl Group ( | C5 (Meta) | Lipophilicity: Increases solubility in non-polar organic solvents (Hexanes, DCM) and facilitates transport across biological membranes (safety risk).[1] |
Physical Properties Table[1]
| Property | Value | Operational Note |
| Physical State | Solid (White to Off-white) | Lower vapor pressure than liquid sulfonyl chlorides, reducing inhalation risk but not eliminating dust hazards.[1] |
| Melting Point | 64–68 °C | Solid at room temperature; can be weighed on open balances if humidity is <40%, but inert handling is preferred.[1] |
| Solubility | DCM, THF, Toluene, EtOAc | Reacts violently with water/alcohols.[1] |
Comprehensive Safety Assessment
The "Delayed Burn" Hazard
While classified as Corrosive (Skin Corr.[1] 1B) , the danger of this specific derivative is often underestimated.[1]
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Mechanism: The lipophilic tert-butyl group allows the solid or solution to penetrate the lipid bilayer of the skin before it fully hydrolyzes.[1]
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Result: Once deep in the tissue, water in the physiological environment triggers hydrolysis, releasing Hydrochloric Acid (HCl) and the corresponding sulfonic acid.[1] This causes deep-tissue chemical burns that may not be immediately painful.[1]
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Immediate Action: Wash with soap and water immediately upon contact, even if no pain is felt.[1] Do not rely on pain as a signal.[1]
Moisture Sensitivity & Pressure Hazards
Like all sulfonyl chlorides, this compound hydrolyzes to release HCl gas.[1]
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Storage Risk: Storing in a loosely capped vial in a humid fridge can lead to pressure buildup and potential vial rupture.[1]
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Indicator: A "fuming" appearance upon opening the container indicates significant degradation and HCl release.[1]
Storage & Handling Protocols: A Self-Validating System
To ensure scientific integrity and safety, handling protocols must include "checkpoints" that validate the quality of the reagent and the safety of the environment.[1]
The Inert Atmosphere Workflow (DOT Visualization)
The following diagram outlines the decision logic for storage and usage, ensuring the reagent remains active and the user remains safe.
Figure 1: Decision tree for the intake, storage, and disposal of moisture-sensitive sulfonyl chlorides.
Operational Standards
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Vessel Selection: Use crimp-top vials or Schlenk flasks. Avoid standard screw-top vials for long-term storage as the septa can degrade from HCl fumes.[1]
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Solvent Choice: Use Anhydrous solvents (DCM, THF).[1] Water content >50 ppm can significantly lower yield and generate difficult-to-remove acidic impurities.[1]
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Base Scavenger: Always employ a tertiary amine base (Triethylamine, DIPEA, or Pyridine) in at least 1.2 equivalents relative to the sulfonyl chloride to neutralize the HCl byproduct immediately.[1]
Synthetic Utility & Experimental Workflow
Protocol: Sulfonylation of a Secondary Amine
Due to the steric bulk of the ortho-methyl group, this reaction may be slower than standard tosylations.[1] This protocol uses DMAP as a nucleophilic catalyst to accelerate the reaction.[1]
Reagents:
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Amine Substrate (1.0 equiv)[1]
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5-tert-butyl-2-methyl-benzenesulfonyl chloride (1.1 – 1.2 equiv)[1]
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Triethylamine (Et₃N) (2.0 equiv)[1]
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DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst[1]
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DCM (Anhydrous)[1]
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and cool under nitrogen flow.
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Dissolution: Add the amine substrate, Et₃N, and DMAP.[1] Dissolve in anhydrous DCM (0.1 M concentration relative to amine).[1]
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Addition: Cool the solution to 0°C (ice bath). Add the sulfonyl chloride solid in one portion (if scale < 1g) or as a solution in DCM (if scale > 1g) dropwise.
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Expert Note: The ortho-methyl group suppresses the violent exotherm seen with unhindered sulfonyl chlorides, but cooling is still required to prevent side reactions.[1]
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Reaction: Allow to warm to room temperature. Stir for 4–12 hours.
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Quenching (Critical): Add saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. This destroys excess sulfonyl chloride.[1]
Reaction Pathway Visualization (DOT)
Figure 2: Mechanistic pathway of sulfonylation. The base is critical for driving the equilibrium by removing HCl.
Emergency Response & Waste Management
Spill Cleanup (Solid)[1]
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Do not use water. Water will generate HCl gas clouds.[1]
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Cover the spill with dry lime, sand, or soda ash (sodium carbonate).[1]
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Scoop into a dry container.
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Quench safely: In a fume hood, slowly add the collected solid to a large volume of dilute sodium hydroxide (NaOH) or sodium bicarbonate solution.[1]
First Aid[1]
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Eye Contact: Rinse immediately with water for 15+ minutes.[1][2] Consult an ophthalmologist (risk of corneal damage).[1]
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Skin Contact: Wash with soap and water.[1][2][3][4][5] Do not use alcohol (increases penetration).[1]
References
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Organic Chemistry Portal. (2014). Synthesis of Sulfonyl Chlorides. Retrieved January 29, 2026, from [Link][1]
